2-Fluoropropane's low boiling point (-42°C) and stability make it a potential substitute for water vapor in techniques requiring constant pressure conditions. This property could be beneficial in studies involving high-temperature reactions or processes where water vapor might interfere with the experiment. However, further research is needed to explore its compatibility with specific techniques and its impact on reaction mechanisms. [Source: Biosynth - 2-Fluoropropane ]
The difference in activation energies between 2-fluoropropane and its isomer, 1-fluoropropane, when reacting with hydrogen fluoride (HF) presents an opportunity for researchers to study the influence of molecular structure on reaction rates. This could be valuable for understanding fundamental chemical reaction mechanisms and developing new catalysts. [Source: Biosynth - 2-Fluoropropane ]
2-Fluoropropane exhibits low toxicity and minimal environmental impact compared to traditional organic solvents used in chemical reactions. This characteristic makes it a potential candidate for the development of environmentally friendly and sustainable alternatives in various research applications. Further research is needed to assess its effectiveness and compatibility with different reaction types. [Source: Smolecule - Buy 2-Fluoropropane ]
The unique properties of 2-fluoropropane, including its low boiling point, high heat transfer coefficient, and non-flammability, suggest potential applications in material science research. For example, it could be explored as a blowing agent in foam production or as a refrigerant in low-temperature applications. However, further research is necessary to evaluate its performance and safety in these contexts. [Source: Smolecule - Buy 2-Fluoropropane ]
2-Fluoropropane, also known as isopropyl fluoride, is a fluorinated organic compound with the molecular formula C₃H₇F and a molecular weight of approximately 62.0861 g/mol. It is characterized by its structure, where a fluorine atom replaces one hydrogen atom in propane. The compound appears as a colorless, odorless gas at room temperature and has a boiling point of -42°C (-44°F) . The IUPAC Standard InChIKey for 2-fluoropropane is PRNZBCYBKGCOFI-UHFFFAOYSA-N, and its CAS Registry Number is 420-26-8 .
In this reaction, one hydrogen atom in propane is replaced by a fluorine atom, producing 2-fluoropropane and hydrogen fluoride as byproducts . Additionally, 2-fluoropropane can undergo reactions such as:
2-Fluoropropane can be synthesized through several methods, including:
These methods allow for the production of 2-fluoropropane with varying yields and purity levels depending on the reaction conditions .
Due to its unique properties, 2-fluoropropane finds applications in various fields:
Research on the interactions of 2-fluoropropane with other chemicals indicates that it can participate in various chemical transformations. For instance, studies have shown that it can react with nucleophiles and undergo elimination reactions under certain conditions . The understanding of these interactions is crucial for its safe handling and application in chemical processes.
Several compounds share structural similarities with 2-fluoropropane. These include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Propane | C₃H₈ | No fluorine; fully saturated hydrocarbon |
1-Fluoropropane | C₃H₇F | Fluorine at terminal carbon |
2-Chloropropane | C₃H₇Cl | Chlorine instead of fluorine |
3-Fluorobutane | C₄H₉F | Longer carbon chain, different reactivity |
Uniqueness: The presence of fluorine at the second carbon position gives 2-fluoropropane distinct reactivity compared to its analogs, influencing its applications and interactions in